molecular formula C21H18N2O4 B15085136 N'-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide CAS No. 478534-21-3

N'-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide

Cat. No.: B15085136
CAS No.: 478534-21-3
M. Wt: 362.4 g/mol
InChI Key: VHAIIZKEJFMUKF-LPYMAVHISA-N
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Description

N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound belongs to the class of hydrazides and is characterized by the presence of benzyloxy and benzylidene groups attached to a dihydroxybenzohydrazide core. Its molecular formula is C21H18N2O3, and it has a molecular weight of 346.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide typically involves a Schiff base reaction. This reaction is carried out by condensing 4-(benzyloxy)benzaldehyde with 2,4-dihydroxybenzohydrazide in the presence of a suitable catalyst. The reaction is usually performed under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways .

Biological Activity

N'-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C21H18N2O4
  • SMILES : C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O
  • InChIKey : VHAIIZKEJFMUKF-LPYMAVHISA-N

The compound features a hydrazide functional group linked to a substituted benzylidene moiety, which is known to influence its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its potential as an anti-cancer agent and its effects on various enzyme systems.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure may contribute to free radical scavenging abilities, thereby reducing oxidative stress in biological systems.

2. Enzyme Inhibition

In studies involving related compounds, such as derivatives of benzylidene hydrazones, notable inhibitory effects on monoamine oxidase (MAO) enzymes have been observed. For example, derivatives showed selective inhibition of MAO-B with IC50 values significantly lower than those of standard inhibitors like rasagiline and safinamide . This suggests that this compound may also possess similar enzyme inhibitory properties.

3. Cytotoxicity

Preliminary studies on structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, benzylidene derivatives have shown IC50 values in the micromolar range against prostate cancer cells (PC-3) and breast cancer cells (MDA-MB-231) . While specific data on this compound is lacking, it is reasonable to hypothesize that it could exhibit similar cytotoxic effects due to its structural similarities.

Table 1: Comparative Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound 5PC-33.56EGFR/PI3K/Akt/m-TOR signaling pathway
Compound 4bMDA-MB-2318.99Induction of apoptosis
This compoundTBDTBD

Note : Specific data for this compound is currently unavailable; further research is required to establish its cytotoxic profile.

Properties

CAS No.

478534-21-3

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

2,4-dihydroxy-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H18N2O4/c24-17-8-11-19(20(25)12-17)21(26)23-22-13-15-6-9-18(10-7-15)27-14-16-4-2-1-3-5-16/h1-13,24-25H,14H2,(H,23,26)/b22-13+

InChI Key

VHAIIZKEJFMUKF-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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